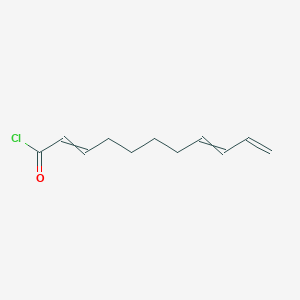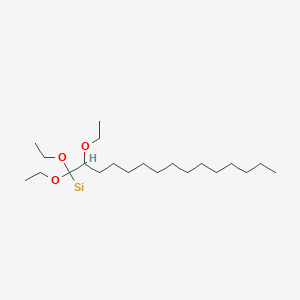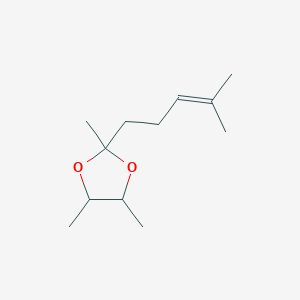
2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at non-adjacent positions. This compound is characterized by its unique structure, which includes multiple methyl groups and a pentenyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane typically involves the cyclization of appropriate diols or hydroxy ketones with aldehydes or ketones in the presence of acid catalysts. Commonly used acids include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes using similar reaction conditions as in laboratory synthesis. The choice of solvents, catalysts, and purification methods would be optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyl and pentenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or reagent in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trimethyl-1,3-dioxolane: Lacks the pentenyl side chain.
2,4,5-Trimethyl-2-(4-methylpentyl)-1,3-dioxolane: Similar structure but with a saturated side chain.
Uniqueness
2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane is unique due to its specific combination of methyl groups and the unsaturated pentenyl side chain, which may confer distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
112009-04-8 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
2,4,5-trimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H22O2/c1-9(2)7-6-8-12(5)13-10(3)11(4)14-12/h7,10-11H,6,8H2,1-5H3 |
InChI-Schlüssel |
SSUYLKDACBCWAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(O1)(C)CCC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)
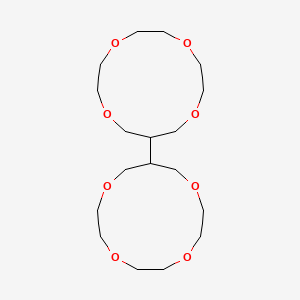
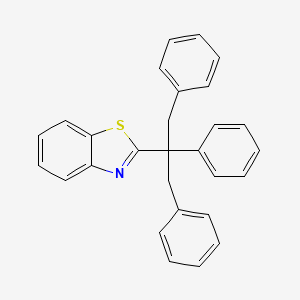
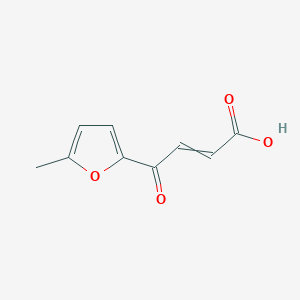
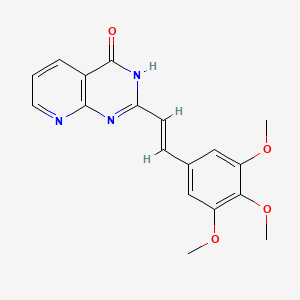
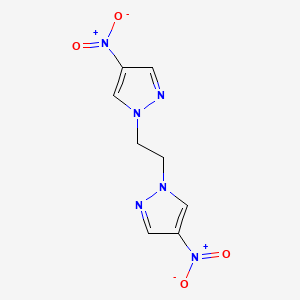

![1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride](/img/structure/B14323996.png)
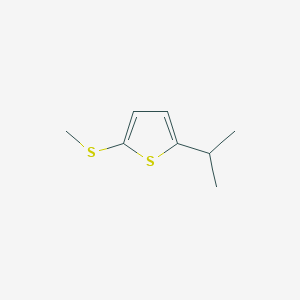
![2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14324005.png)

